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Compound of Interest

Compound Name: (3-Oxopiperazin-2-yl)acetic acid

Cat. No.: B1335547 Get Quote

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for two hypothetical

batches of (3-Oxopiperazin-2-yl)acetic acid, designated as Batch A and Batch B. The

objective is to present a framework for assessing the identity, purity, and consistency of this

compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). While the presented data is illustrative, it is based

on the expected spectral characteristics of the molecule's functional groups.

Data Presentation
The spectroscopic data for Batch A and Batch B are summarized in the tables below for ease

of comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Batch A Batch B

~4.1-4.2 Multiplet 1H H-2 4.15 4.16

~3.8-3.9 Multiplet 1H H-5a 3.85 3.86

~3.6-3.7 Multiplet 1H H-5b 3.65 3.64

~3.4-3.5 Multiplet 2H H-6 3.45 3.45

~2.9-3.0
Doublet of

Doublets
1H

CH₂COOH

(a)
2.95 2.96

~2.7-2.8
Doublet of

Doublets
1H

CH₂COOH

(b)
2.75 2.74

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Chemical Shift (δ)
ppm

Assignment Batch A Batch B

~175-178 C=O (Carboxylic Acid) 176.5 176.6

~170-173 C=O (Amide) 171.2 171.3

~55-60 C-2 58.3 58.4

~45-50 C-5 48.1 48.1

~40-45 C-6 42.7 42.8

~35-40 CH₂COOH 37.9 37.9

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Wavenumber
(cm⁻¹)

Assignment Batch A Batch B

~3200-3400 N-H Stretch (Amide) 3350 (broad) 3352 (broad)

~2500-3300
O-H Stretch

(Carboxylic Acid)
2950 (very broad) 2955 (very broad)

~1700-1760
C=O Stretch

(Carboxylic Acid)
1725 (strong, sharp) 1724 (strong, sharp)

~1650-1680 C=O Stretch (Amide I) 1670 (strong, sharp) 1671 (strong, sharp)

~1515-1570 N-H Bend (Amide II) 1540 (medium) 1541 (medium)

Table 4: Mass Spectrometry Data (ESI+)

m/z Assignment Batch A Batch B

159.0764 [M+H]⁺ 159.0765 159.0763

181.0583 [M+Na]⁺ 181.0584 181.0582

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of

deuterium oxide (D₂O).[1]

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse

experiment.[2] Key parameters included a spectral width of 16 ppm, an acquisition time of 2

seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.[3]
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¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling.[4] A

spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2

seconds were used.[5]

Data Processing: The collected data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer equipped with an attenuated total

reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.[6]

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample

measurement and automatically subtracted.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source.

Sample Preparation: A dilute solution of the sample was prepared in a mixture of water and

acetonitrile with 0.1% formic acid to facilitate ionization.

Acquisition: The sample solution was infused into the ESI source. The mass spectrometer

was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.[7]

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and

common adducts.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of (3-
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[https://www.benchchem.com/product/b1335547#spectroscopic-data-comparison-for-3-
oxopiperazin-2-yl-acetic-acid-batches]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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